
Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone, also known as CDP or DFP-CP-110, is a synthetic compound that has gained attention in the scientific community due to its potential as a research tool. This compound has been shown to have promising effects in the field of neuroscience, particularly in the study of addiction and pain management. In
科学的研究の応用
Synthesis of Novel Compounds
- Research has explored the synthesis of new classes of compounds, such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, demonstrating innovative methods to create cyclic dipeptidyl ureas. This involves reactions under specific conditions to yield new pseudopeptidic [1,2,4]triazines, which could have applications in medicinal chemistry and drug design (Sañudo et al., 2006).
Chemical Reactions and Mechanisms
- Studies have detailed the photo-Nazarov cyclization process and the trapping of 2-oxyallyl intermediates by olefins. These investigations help understand the photochemistry of specific ketones, which is crucial for developing photoreactive materials or in the study of organic reaction mechanisms (Leitich et al., 2001).
Methodological Advancements in Organic Synthesis
- Innovative methods for synthesizing bishydroperoxides based on reactions of ketals with hydrogen peroxide have been developed, offering new pathways for creating chemically reactive intermediates with potential applications in synthesis and industrial processes (Terent’ev et al., 2003).
Biochemical Applications
- Some studies investigate the synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid as competitive antagonists for the NMDA receptor. This research is significant for developing new therapeutics for neurological conditions (Dappen et al., 2010).
Environmental and Industrial Applications
- The investigation into the transport mechanisms and fate of 4-Methyl cyclohexane methanol (MCHM), a flotation reagent used in coal beneficiation, highlights the environmental impact and safety considerations of using such chemicals in industrial processes (He et al., 2015).
特性
IUPAC Name |
cyclohexyl-(4,4-difluoropiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO/c13-12(14)6-8-15(9-7-12)11(16)10-4-2-1-3-5-10/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKNECXAZQGXSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl(4,4-difluoropiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

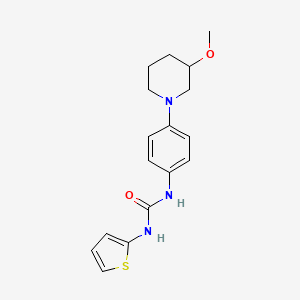
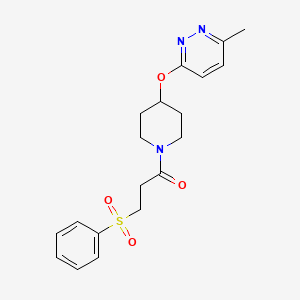


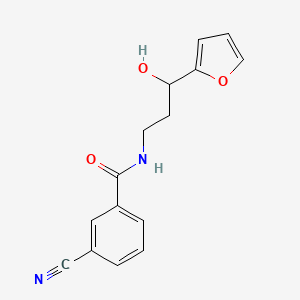
![5-(2-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2577069.png)
![3-[[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2577070.png)
![3-(5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2577071.png)
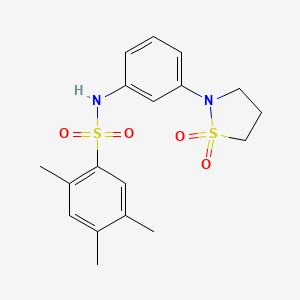
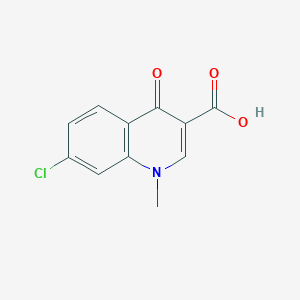

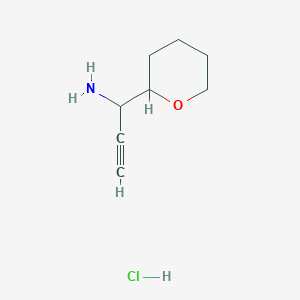
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2577078.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2577079.png)